molecular formula C23H29N2O5P B11418313 Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11418313
M. Wt: 444.5 g/mol
InChI Key: DACQFSZMOHCYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure that includes an oxazole ring, methoxybenzyl, and methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate typically involves multiple steps, starting with the preparation of the oxazole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and specific catalysts that promote the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {2-(4-methylbenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate
  • Diethyl {2-(4-methoxybenzyl)-5-[(4-chlorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Uniqueness

Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H29N2O5P

Molecular Weight

444.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C23H29N2O5P/c1-5-28-31(26,29-6-2)23-22(24-16-19-9-7-17(3)8-10-19)30-21(25-23)15-18-11-13-20(27-4)14-12-18/h7-14,24H,5-6,15-16H2,1-4H3

InChI Key

DACQFSZMOHCYJN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.